molecular formula C29H24N6 B1668938 Sudan black B CAS No. 4197-25-5

Sudan black B

Cat. No. B1668938
CAS RN: 4197-25-5
M. Wt: 456.5 g/mol
InChI Key: YCUVUDODLRLVIC-VPHDGDOJSA-N
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Description

Sudan Black B is a dye that is commonly used for staining a wide range of lipids, including phospholipids and neutral triglycerides . It is non-fluorescent and thermally stable, allowing it to be used in environments with light . It is also used to stain older blood or bone marrow smears .


Synthesis Analysis

Sudan Black B contains two main components, SSB-I and SSB-II . Their chemical structures were determined using various methods such as two-dimensional thin-layer chromatography, column chromatography, absorption, IR, mass, H1-NMR, and C13-NMR spectroscopy, and were proved by alternate synthesis .


Molecular Structure Analysis

The molecular formula of Sudan Black B is C29H24N6 . It contains two main components, SSB-I and SSB-II . SSB-I has been found to be 2,3-dihydro-2,2-dimethyl-4-[(4-phenylazo-l-naphthalenyl)-azo]-lH-perimidine. For SSB-II, the known structure is 2,3-dihydro-2,2-dimethyl-6-[(4-phenylazo-l-naphthalenyl)-azo]-lH-perimidine .


Chemical Reactions Analysis

Sudan Black B is a slightly basic dye that combines with the acidic groups in lipid compounds, hence staining the phospholipids, lipoproteins, and triglycerides found in the staining specimen .


Physical And Chemical Properties Analysis

Sudan Black B is a red powder with a melting point of 156–158 °C . It is used to color nonpolar substances such as wax, grease, fats, oils, hydrocarbons, and acrylic emulsions .

Safety And Hazards

Sudan Black B should be handled with care. It is advised to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Future Directions

Sudan Black B staining is a promising approach for the separation and characterization of serum lipoproteins, which is beneficial to screen potential predictors of coronary artery disease . It is also used to detect senescent cells, providing unique advantages in understanding physiological processes and the pathophysiology of various diseases .

properties

IUPAC Name

(2,2-dimethyl-1,3-dihydroperimidin-6-yl)-(4-phenyldiazenylnaphthalen-1-yl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6/c1-29(2)30-26-14-8-13-22-25(17-18-27(31-29)28(22)26)35-34-24-16-15-23(20-11-6-7-12-21(20)24)33-32-19-9-4-3-5-10-19/h3-18,30-31H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUVUDODLRLVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C29H24N6
Source PubChem
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DSSTOX Substance ID

DTXSID0052091
Record name C.I. Solvent Black 3
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Molecular Weight

456.5 g/mol
Source PubChem
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Sudan Black B
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Product Name

Sudan black B

CAS RN

4197-25-5
Record name Sudan Black
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Record name 1H-Perimidine, 2,3-dihydro-2,2-dimethyl-6-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]-
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Record name 2,3-dihydro-2,2-dimethyl-6-[[1-naphthyl-4-(phenylazo)]azo]-1H-perimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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